molecular formula C21H24N4O3S B2373594 N-(2-ethoxyphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1226443-89-5

N-(2-ethoxyphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2373594
CAS No.: 1226443-89-5
M. Wt: 412.51
InChI Key: DUIPYLADWGKLJU-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a furan-2-yl group and an ethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring One common approach is the reaction of piperidine with furan-2-carboxylic acid chloride to form the corresponding piperidine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity may be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

  • Medicine: The compound's potential as a drug candidate for treating various diseases is being investigated, particularly in the fields of oncology and neurology.

  • Industry: It may find applications in the development of new materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the furan-2-yl group and the ethoxyphenyl moiety. Similar compounds may include other piperidine derivatives or compounds with similar functional groups. the exact structure and substituents can lead to different biological activities and applications.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Furan-2-yl substituted compounds

  • Ethoxyphenyl derivatives

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-2-27-17-7-4-3-6-16(17)22-19(26)14-25-11-9-15(10-12-25)20-23-24-21(29-20)18-8-5-13-28-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIPYLADWGKLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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